1,7-Naphthyridine-2-carbaldehyde
Overview
Description
1,7-Naphthyridine-2-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 1,7-naphthyridine-2-carbaldehyde belongs, are known to exhibit diverse biological activities . They have been found to be pharmacologically active, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
Certain naphthyridine derivatives are known to act as dna intercalators . They bind with double-stranded DNA by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription . This leads to the suppression of cancer cell growth .
Biochemical Pathways
Naphthyridines are known to have a wide range of biological applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of this compound is 15816 , which is within the optimal range for drug-like molecules, suggesting it may have favorable ADME properties.
Result of Action
Certain naphthyridine derivatives are known to exhibit anticancer activity by inhibiting dna duplication or transcription, leading to the suppression of cancer cell growth .
Biochemical Analysis
Biochemical Properties
1,7-Naphthyridine-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, coordinating with metal ions such as palladium (Pd(II)) to form complexes . These interactions can influence the reactivity and stability of the compound, making it a valuable tool in studying enzyme mechanisms and protein functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to exhibit anticancer activity against human breast cancer cell lines . This suggests that this compound may have potential therapeutic applications in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s ability to modulate metabolic flux and metabolite levels makes it a valuable tool for studying metabolic processes and pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridine-2-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper(II) triflate and diethylamine can yield 1,7-naphthyridine derivatives . Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce various functional groups onto the naphthyridine ring, leading to a wide range of derivatives.
Scientific Research Applications
1,7-Naphthyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,7-naphthyridine-2-carbaldehyde include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Uniqueness
This compound is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde group at the 2-position. This structural feature imparts distinct reactivity and potential applications compared to other naphthyridine derivatives. For example, the aldehyde group can participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules.
Properties
IUPAC Name |
1,7-naphthyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-2-1-7-3-4-10-5-9(7)11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOGUTJHFSUQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858619 | |
Record name | 1,7-Naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351516-00-1 | |
Record name | 1,7-Naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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